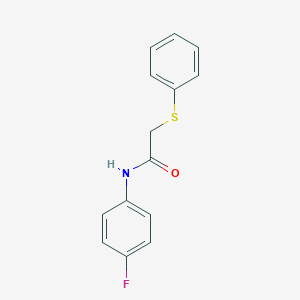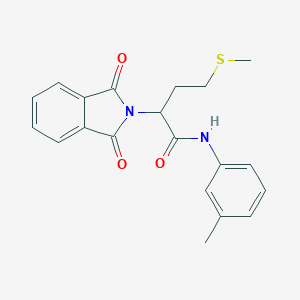
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a chloro substituent, a hydroxy group, and a benzenesulfonamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the chlorination of 1-naphthol to produce 3-chloro-4-hydroxy-1-naphthol.
Sulfonamide Formation: The intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dechlorinated naphthol derivatives.
Substitution: Formation of substituted naphthyl sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-ethoxybenzenesulfonamide
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
Uniqueness
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 2,4-dimethylbenzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Eigenschaften
Molekularformel |
C18H16ClNO3S |
|---|---|
Molekulargewicht |
361.8g/mol |
IUPAC-Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-11-7-8-17(12(2)9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10,20-21H,1-2H3 |
InChI-Schlüssel |
HUKBNTCGEZRIAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)





![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide](/img/structure/B411081.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B411082.png)
